4-Bromo-2-nitrobenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

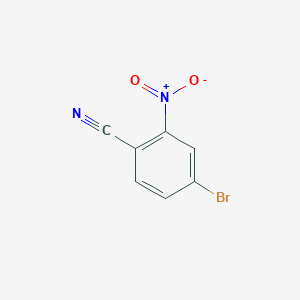

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBYLOUUUJPZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303443 | |

| Record name | 4-bromo-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79603-03-5 | |

| Record name | 4-Bromo-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79603-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079603035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79603-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Halogenated Nitrile Compounds in Contemporary Organic Chemistry

Halogenation, the process of introducing a halogen atom into a compound, is a foundational reaction in organic chemistry. numberanalytics.com It allows for the modification of a molecule's chemical and physical properties, often enhancing its reactivity or bioactivity. numberanalytics.com Halogenated organic compounds are pivotal in numerous industrial applications, including the production of polymers and pesticides. noaa.gov

Nitriles, organic compounds containing a -C≡N functional group, are also significant in organic synthesis. wikipedia.org The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This characteristic allows nitriles to participate in a variety of transformations, such as hydrolysis to form carboxylic acids and reduction to form primary amines. libretexts.orgyoutube.com The synthesis of nitriles, often achieved through methods like the Kolbe nitrile synthesis (nucleophilic substitution on alkyl halides) or dehydration of amides, can effectively increase the carbon chain length of a molecule. wikipedia.orgyoutube.com

The combination of a halogen and a nitrile group within the same molecule creates a bifunctional reagent with wide-ranging synthetic utility. The presence of the halogen provides a reactive site for cross-coupling reactions or further functionalization, while the nitrile group can be converted into other important functional groups. This dual reactivity makes halogenated nitriles valuable intermediates in the construction of complex molecular frameworks.

Significance of Aromatic Nitriles with Electron Withdrawing and Halogen Substituents

The reactivity of an aromatic ring is heavily influenced by its substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the π-system, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution. wikipedia.org Groups like nitro (NO₂) and cyano (CN) are potent EWGs that deactivate the aromatic ring. masterorganicchemistry.com Conversely, these groups activate the ring towards nucleophilic aromatic substitution.

In the case of 4-bromo-2-nitrobenzonitrile, the benzene (B151609) ring is substituted with two strong electron-withdrawing groups: a nitro group and a nitrile group. The bromine atom, a halogen, also acts as an electron-withdrawing group through induction, further deactivating the ring towards electrophilic attack. libretexts.org This electronic profile makes the aromatic ring electron-deficient.

This pronounced electron deficiency is significant for several reasons:

It enhances the electrophilicity of the aromatic ring, making it a suitable substrate for nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group (like the bromo group) on the ring.

The electron-withdrawing nature of the nitro and nitrile groups influences the reactivity of the nitrile itself. For instance, EWGs tend to accelerate the base-catalyzed hydrolysis of nitriles. numberanalytics.com

The specific positioning of the substituents (bromo at C4, nitro at C2) directs the regioselectivity of further reactions, allowing for controlled synthesis of specific isomers.

Computational and Theoretical Chemistry of 4 Bromo 2 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries and a host of electronic properties. For 4-Bromo-2-nitrobenzonitrile, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental characteristics.

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For aromatic compounds containing electron-withdrawing groups like the nitro (-NO₂) and cyano (-CN) groups, the LUMO energy is typically lowered, making the molecule more susceptible to nucleophilic attack. The bromine atom, also being electronegative, further influences the electronic landscape.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 to -8.5 | Highest energy orbital containing electrons, associated with the molecule's ability to donate electrons. |

| LUMO | -2.0 to -3.0 | Lowest energy orbital without electrons, associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Energy difference indicating chemical reactivity and stability. |

Note: These values are estimates based on typical DFT calculation results for similar aromatic compounds and are for illustrative purposes.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. youtube.comwalisongo.ac.id The map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (typically colored blue) signify electron-poor areas, susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Stability of Related Structures

Conformational analysis is essential for understanding the three-dimensional structure and stability of a molecule. While the benzene (B151609) ring in this compound is largely planar, the rotational barriers of the nitro and cyano groups could be of interest. DFT calculations can be employed to determine the most stable conformation by optimizing the geometry and calculating the relative energies of different rotational isomers.

Studies on related substituted benzenes often reveal that the planarity of the molecule is crucial for resonance and electron delocalization. For this compound, the coplanarity of the nitro and cyano groups with the benzene ring would likely be the most stable conformation, maximizing electronic communication between the substituents and the aromatic system.

Quantum Chemical Calculations of Vibrational Frequencies and Spectroscopic Properties

Quantum chemical calculations, particularly using DFT methods, are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. sigmaaldrich.com By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies can then be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes. researchgate.netorientjchem.org

For this compound, a molecule with 13 atoms, there would be 33 normal modes of vibration. Theoretical calculations would allow for the assignment of these modes to specific stretching, bending, and torsional motions within the molecule. ijrte.org For instance, characteristic stretching frequencies would be expected for the C≡N bond of the nitrile group (typically around 2220-2260 cm⁻¹), the N-O bonds of the nitro group (symmetric and asymmetric stretches), and the C-Br bond. orientjchem.orgijrte.org The vibrational modes of the benzene ring would also be present. Comparing the calculated spectrum with an experimental one would provide a detailed understanding of the molecule's vibrational dynamics.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2318 - 2338 ijrte.org |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1335 - 1370 |

| C-Br | Stretching | 908 - 124 ijrte.org |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: These are general frequency ranges and the exact values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and intermolecular interactions. ajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic evolution of the molecule in different environments, such as in solution. researchgate.net

An MD simulation of this compound could reveal important information about its behavior in a solvent. acs.org For example, it could be used to study the formation of hydrogen bonds between the nitro or cyano groups and protic solvent molecules. acs.org Furthermore, simulations of multiple this compound molecules could elucidate the nature of intermolecular interactions, such as stacking of the benzene rings, which can be influenced by the polar substituents. researchgate.net While specific MD studies on this compound are not available in the provided search results, research on benzonitrile (B105546) itself highlights the potential for such investigations. pnas.orgnih.gov

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. researchgate.net

For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring susceptible to attack by nucleophiles. Theoretical calculations could be used to model the reaction of this compound with various nucleophiles. researchgate.net These calculations would likely show a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. researchgate.net The calculations could also predict the relative reactivity of different positions on the benzene ring and the influence of the solvent on the reaction rate. Studies on similar nitro-substituted haloaromatics have successfully used these methods to understand reaction mechanisms.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Following a comprehensive review of available scientific literature, it has been determined that specific computational modeling and structure-activity relationship (SAR) studies for this compound are not publicly available. Research focusing on the use of this particular compound as a scaffold or lead in computational drug design, including detailed SAR analyses with corresponding data tables, does not appear in the reviewed sources.

However, to provide a contextual understanding, it is pertinent to discuss the general principles of computational and theoretical chemistry as applied to analogous nitroaromatic compounds. These studies, while not directly involving this compound, offer insights into the methodologies and types of descriptors that are crucial in the computational analysis of such molecules.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net For nitroaromatic compounds, QSAR models are frequently developed to predict toxicological profiles or therapeutic potential. researchgate.netnih.gov These models are mathematical equations that relate variations in the structure of molecules to changes in their observed biological or chemical activity.

Key molecular descriptors often employed in the QSAR analysis of nitroaromatic compounds include:

Electronic Descriptors: These quantify the electronic properties of the molecule. For nitroaromatics, descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges are significant. researchgate.net The strong electron-withdrawing nature of the nitro group makes these electronic parameters particularly influential in determining molecular interactions. nih.gov

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a common measure of a molecule's hydrophobicity. It plays a crucial role in how a compound is absorbed, distributed, metabolized, and excreted (ADME properties) and can be a key factor in its biological activity. nih.govresearchgate.net

Steric or Topological Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, molecular volume, and various topological indices help to model how the molecule fits into a biological target, such as an enzyme's active site. nih.gov

In a typical QSAR study of a series of related compounds, these descriptors are calculated using computational chemistry software. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that predicts the activity. For instance, a study on nitrobenzothiazole derivatives as antimalarial agents developed a QSAR model using descriptors like atomic net charges, dipole moment, EHOMO, ELUMO, and LogP. researchgate.net Similarly, research on the toxicity of nitrobenzene (B124822) derivatives has utilized quantum molecular descriptors, finding that properties like hyperpolarizability are effective predictors. nih.gov

Molecular docking is another powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a ligand (a potential drug molecule) into the binding site of a protein target. The results are often expressed as a binding energy or a docking score, which estimates the strength of the interaction. mdpi.com For derivatives of nitro-containing compounds, docking studies can elucidate key interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for their biological effect. nih.gov For example, in a study of benzamide (B126) derivatives, docking simulations helped to rationalize the observed inhibitory activity against specific enzymes by identifying key hydrogen bonding and hydrophobic interactions within the active site. nih.gov

Advanced Applications and Functionalization of 4 Bromo 2 Nitrobenzonitrile

Role as a Synthetic Intermediate in Complex Molecule Synthesis

4-Bromo-2-nitrobenzonitrile is a versatile chemical compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. ontosight.ai Its unique structure, featuring a bromo group, a nitro group, and a nitrile group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable building block in several fields. ontosight.ai

Pharmaceutical and Agrochemical Intermediates

The trifunctional nature of this compound makes it an important intermediate in the production of various pharmaceutical and agrochemical compounds. ontosight.aiguidechem.com The bromo and nitro groups can be selectively modified or replaced, and the nitrile group can be hydrolyzed or reduced to introduce different functionalities. For instance, the hydrolysis of this compound using sulfuric acid yields 2-bromo-4-nitrobenzoic acid, another valuable intermediate.

The compound is also a precursor in the synthesis of more complex pharmaceutical intermediates. For example, it is used to create 2-fluoro-4-nitrobenzonitrile (B1302158), which is an intermediate for tyrosine kinase inhibitors used in cancer treatment. google.com Furthermore, it plays a role in synthesizing intermediates for drugs targeting conditions like atherosclerosis and endometriosis. google.com

Precursor for Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These compounds are of great interest due to their diverse biological activities. The reactivity of the bromo, nitro, and cyano groups allows for the construction of different heterocyclic ring systems. For example, it can be used in reactions to form benzoxazepine derivatives, which are a class of compounds with potential pharmaceutical applications. googleapis.com

Building Block for Aminoquinazoline Derivatives and Related Biologically Active Scaffolds

Quinazoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. researchgate.netresearchgate.net this compound serves as a precursor for the synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.com The synthesis often involves the reduction of the nitro group to an amino group, followed by cyclization reactions. These derivatives are being explored as potent inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov Several anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-aminoquinazoline core. nih.gov

Synthesis of Indazole-Containing Derivatives

Indazole derivatives are another important class of heterocyclic compounds known for their broad spectrum of biological activities, including anti-cancer properties. nih.gov this compound can be utilized in the synthesis of indazole-containing molecules. For instance, it can be a starting point for creating substituted indazoles through multi-step synthetic pathways that may involve nucleophilic substitution of the bromine atom and transformation of the nitro and nitrile groups to facilitate ring formation. mdpi.com These synthetic routes allow for the introduction of various functional groups to modulate the biological activity of the final indazole derivatives.

Applications in Materials Science and Engineering

Beyond its applications in the life sciences, this compound and its derivatives are also finding use in the field of materials science and engineering. ontosight.ai

Polymer and Dye Synthesis

The structural framework of this compound is a valuable starting point for the synthesis of specialized polymers and dyes. The electron-withdrawing nature of the nitro and nitrile groups, combined with the reactive bromo substituent, provides a platform for creating materials with tailored electronic and optical properties.

While direct polymerization of this compound is not extensively documented, its derivatives are key intermediates in creating more complex monomeric units. For instance, the reduction of the nitro group to an amine (yielding 4-bromo-2-aminobenzonitrile) or the substitution of the bromine atom can generate bifunctional monomers suitable for polycondensation or polyaddition reactions. These monomers can be incorporated into high-performance polymers such as polyamides, polyimides, or polybenzoxazoles, where the specific substitution pattern can enhance thermal stability, solubility, and mechanical properties.

In the realm of dye synthesis, benzonitrile (B105546) derivatives are instrumental in the creation of chromophores. ontosight.ai Azo dyes, which are characterized by the -N=N- linkage, represent a significant class of synthetic colorants. nih.govnih.gov The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. nih.govyoutube.com Derivatives of this compound, particularly the corresponding anilines obtained after reduction of the nitro group, can serve as the diazo component. The specific substituents on the benzene ring play a crucial role in tuning the final color of the dye by modifying the electronic transitions within the chromophore. nih.gov For example, the incorporation of heterocyclic moieties into azo dye scaffolds has been shown to enhance their bioactive and pharmacological properties. nih.gov

The general synthetic route for azo dyes allows for a wide variety of structures. nih.govyoutube.com By strategically modifying the starting aniline, such as a derivative from this compound, and the coupling component, a diverse library of dyes with different colors and properties can be accessed. youtube.com

Table 1: Potential Derivatives of this compound for Polymer and Dye Synthesis

| Derivative Name | Potential Application | Synthetic Transformation from this compound |

| 4-Bromo-2-aminobenzonitrile | Monomer for polyamides/polyimides, Diazo component for azo dyes | Reduction of the nitro group |

| 4-Amino-3-bromobenzonitrile | Building block for heterocyclic dyes and functional polymers | Isomeric variation, can be used as a ligand for metal ions biosynth.comsigmaaldrich.comnih.gov |

| 4-Aryl-2-nitrobenzonitriles | Precursors to substituted monomers | Suzuki or Stille coupling at the bromo position |

Liquid Crystal Development

Thermotropic liquid crystals, materials that exhibit liquid crystalline properties within a specific temperature range, are fundamental to display technologies and various optical devices. nih.govrsc.org The design of liquid crystal molecules often involves a rigid core, typically composed of phenyl rings, and flexible terminal chains. Benzonitrile derivatives are frequently used in the synthesis of these materials due to the strong dipole moment of the nitrile group, which contributes to the necessary intermolecular interactions for forming mesophases.

For instance, a series of liquid crystal molecules with two Schiff base linking units and a cinnamaldehyde (B126680) core were synthesized and characterized. nih.gov In this series, compounds with terminal bromo and other electron-withdrawing or -donating groups were shown to exhibit nematic phases. nih.gov This highlights the principle that the electronic nature of the terminal substituents is a key factor in the formation of liquid crystal phases.

Table 2: Influence of Terminal Groups on Liquid Crystal Properties in a Cinnamaldehyde-Based System

| Terminal Group | Mesophase Behavior |

| Bromo | Nematic |

| Chloro | Nematic |

| Methoxy | Nematic |

| Heptyloxy | Nematic |

| Dodecyloxy | Nematic |

| Hydrogen | Non-mesogenic |

| Hydroxy | Non-mesogenic |

| Data derived from studies on cinnamaldehyde-based liquid crystals with various terminal substituents. nih.gov |

Catalytic Applications of Derivatives

While this compound itself is not a catalyst, its derivatives have potential as ligands in the formation of catalytically active metal complexes. The presence of the nitrile and a modifiable nitro group (which can be reduced to an amine) offers sites for coordination with metal centers.

For example, the synthesis of a nickel(II) complex with a ligand derived from N-(diethylcarbamothioyl)-4-bromobenzamide demonstrates that bromo-substituted aromatic compounds can be precursors to effective ligands. In this complex, the sulfur and oxygen atoms of the ligand coordinate to the nickel center. A similar strategy could be employed starting from a derivative of this compound. The reduction of the nitro group to an amine would introduce a nitrogen donor atom, which, in conjunction with the nitrile group or other functional groups introduced via substitution of the bromine, could form a pincer-type ligand. These types of ligands are known to form stable complexes with a variety of transition metals, which can then be used as catalysts in a range of organic transformations.

Furthermore, a patent for the preparation of 4-bromo-2,2-diphenylbutyronitrile (B143478) describes a process where benzalkonium bromide and sodium hydroxide (B78521) are used as catalysts to improve the reaction rate and yield. google.com While in this case the catalyst is not a derivative of the main compound, it illustrates the importance of catalysis in the synthesis of complex benzonitrile derivatives.

Design and Synthesis of Novel Derivatives with Modified Reactivity or Properties

The design and synthesis of novel derivatives of this compound are driven by the desire to fine-tune its chemical reactivity and physical properties for specific applications. The three functional groups on the benzene ring can be selectively modified to create a wide range of new compounds.

A key transformation is the reduction of the nitro group to an amine, yielding 4-bromo-2-aminobenzonitrile or its isomer 4-amino-3-bromobenzonitrile. biosynth.comsigmaaldrich.comnih.gov This introduces a nucleophilic and basic site, which can be used for a variety of subsequent reactions, such as acylation, alkylation, or diazotization for the synthesis of azo compounds. The amino group also significantly alters the electronic properties of the benzene ring, influencing the reactivity of the other substituents. Studies on 4-aminobenzonitriles have shown that the substituents affect the pyramidal character of the amino nitrogen atom, which in turn influences the molecule's electronic and photophysical properties. researchgate.net

The bromine atom serves as a versatile handle for introducing new functional groups via cross-coupling reactions such as Suzuki, Stille, or Heck reactions. This allows for the attachment of aryl, alkyl, or vinyl groups, leading to more complex molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. Each of these transformations opens up new avenues for derivatization and the creation of molecules with different functionalities.

A patent describes the synthesis of 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitrophenylamine through a diazotization-bromination sequence followed by cyanation. google.com This illustrates a strategy where an amino group is first converted to a bromo group and then to a nitrile, showcasing the interconvertibility of these functional groups to achieve a desired substitution pattern.

Table 3: Key Synthetic Transformations for Derivatization

| Functional Group | Reaction | Resulting Functional Group | Potential of New Derivative |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Precursor for amides, imines, azo dyes; alters electronic properties |

| Bromo (-Br) | Cross-coupling (e.g., Suzuki) | Aryl/Alkyl/Vinyl | Building block for complex molecules, polymers, and liquid crystals |

| Nitrile (-CN) | Hydrolysis | Carboxylic acid (-COOH) | Introduction of an acidic site; precursor for esters and amides |

| Nitrile (-CN) | Reduction | Aminomethyl (-CH₂NH₂) | Introduction of a primary amine for further functionalization |

Analytical and Spectroscopic Characterization Techniques for 4 Bromo 2 Nitrobenzonitrile in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-2-nitrobenzonitrile, ¹H NMR and ¹³C NMR are the primary experiments used to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, nitro, and cyano substituents. The electron-withdrawing nature of the nitro and cyano groups will generally shift the signals of adjacent protons downfield (to a higher ppm value). The coupling patterns (splitting) of these signals, governed by the J-coupling between neighboring protons, provide information about their relative positions on the ring. For instance, protons that are ortho to each other will exhibit a larger coupling constant than those that are meta.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structural assignment by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is based on predictive models and data from similar compounds, as detailed experimental spectra for this compound are not widely published.)

| Technique | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | H-3 | Downfield | Doublet |

| H-5 | Mid-aromatic region | Doublet of doublets | |

| H-6 | Upfield (relative to H-3) | Doublet | |

| ¹³C NMR | C-CN | ~117-120 | Singlet |

| C-NO₂ | ~148-152 | Singlet | |

| C-Br | ~125-130 | Singlet | |

| Other Ar-C | ~120-140 | Singlets |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display several key absorption bands. The presence of the nitrile group (C≡N) will give rise to a sharp, intense peak in the region of 2220-2240 cm⁻¹. The nitro group (NO₂) will show two characteristic strong stretching vibrations, an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range. For comparison, the IR spectrum of the related compound 4-bromobenzonitrile (B114466) shows a prominent nitrile peak. nist.gov Similarly, the IR spectrum of 4'-Bromo-2'-nitroacetanilide exhibits characteristic nitro group absorptions. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the nitro group and the vibrations of the benzene ring are often more intense in the Raman spectrum compared to the FTIR spectrum. For instance, in the related compound 4-Bromo-2-fluorobenzonitrile, both FTIR and Raman spectra have been used for characterization. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong (IR), Strong (Raman) |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong (IR) |

| Symmetric Stretching | 1300 - 1370 | Strong (IR) | |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound (C₇H₃BrN₂O₂), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z). The calculated monoisotopic mass of this compound is approximately 225.938 Da. uni.lu

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the further loss of carbon monoxide (CO). The presence of the nitrile and bromo substituents would also influence the fragmentation pattern. For example, the loss of the bromine radical or the entire BrCN fragment could be possible fragmentation pathways. The mass spectrum of the related compound 4-bromobenzonitrile shows a clear molecular ion peak and fragmentation corresponding to the loss of the bromine atom and the cyano group. nist.gov

Predicted Fragmentation Data for this compound

| Ion | m/z (for ⁷⁹Br) | Possible Identity |

| [M]⁺ | 226 | Molecular Ion |

| [M+2]⁺ | 228 | Molecular Ion with ⁸¹Br |

| [M-NO₂]⁺ | 180 | Loss of nitro group |

| [M-Br]⁺ | 147 | Loss of bromine radical |

| [C₆H₃N₂O₂]⁺ | 147 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not publicly available, the analysis of related compounds provides valuable insights into the expected solid-state conformation.

For instance, studies on other substituted benzonitriles and nitrobenzene (B124822) derivatives reveal important information about intermolecular interactions, such as halogen bonding and π-π stacking, which can influence the crystal packing. The planarity of the benzene ring and the orientation of the substituents are key structural features that would be determined with high precision by X-ray crystallography. The analysis of related crystal structures can help in predicting the likely packing motifs and intermolecular forces that govern the solid-state structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Environmental and Toxicological Research Aspects of Nitroaromatic Compounds Excluding Direct 4 Bromo 2 Nitrobenzonitrile Toxicity

Environmental Fate and Degradation Pathways of Related Nitro Compounds

The environmental fate of nitroaromatic compounds is complex and influenced by a combination of biotic and abiotic processes. While generally resistant to hydrolysis, many nitroaromatics are subject to photolysis and biodegradation under specific conditions. cdc.gov

Abiotic Degradation:

Photodegradation, the breakdown of compounds by light, can be a significant transformation pathway for some nitroaromatics. acs.orgcsbsju.edu However, direct photolysis in aqueous solutions is often a slow process. acs.orgcsbsju.edu The efficiency of photodegradation can be significantly enhanced by the presence of hydroxyl radicals, which can be generated through processes like the UV/H2O2 technique. acs.orgcsbsju.edu These highly reactive radicals can attack the aromatic ring, leading to its cleavage and the eventual mineralization of the organic substrate to carbon dioxide, water, and mineral acids. acs.orgcsbsju.edu Theoretical studies on compounds like 9-nitroanthracene (B110200) suggest that photodegradation can involve complex photochemical processes, including intersystem crossing to triplet states and subsequent dissociation. figshare.com

Biotic Degradation:

Microbial degradation is a key process in the environmental breakdown of nitroaromatic compounds. magtech.com.cncswab.org A diverse range of microorganisms, including bacteria, fungi, and algae, have been shown to transform or completely mineralize these compounds. nih.govmdpi.com Microbial degradation can occur under both aerobic and anaerobic conditions, often involving specific enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com

There are several recognized strategies for the microbial metabolism of nitro groups:

Reduction of the Nitro Group: Anaerobic bacteria can reduce the nitro group to corresponding amines via nitroso and hydroxylamino intermediates. nih.gov This is a common initial step in the breakdown of many nitroaromatic compounds. nih.gov

Oxidative Removal of the Nitro Group: Some aerobic bacteria utilize monooxygenase or dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring, which leads to the elimination of the nitro group as nitrite (B80452). nih.gov

Reduction of the Aromatic Ring: Certain bacteria can reduce the aromatic ring of dinitro and trinitro compounds, leading to the formation of a hydride-Meisenheimer complex and subsequent elimination of a nitrite ion. nih.gov

Productive Metabolism: In some cases, the initial reduction of the nitro group to a hydroxylamine (B1172632) is followed by an enzyme-catalyzed rearrangement to form hydroxylated compounds. These can then undergo ring-fission reactions, allowing the organism to use the compound as a source of carbon and energy. nih.gov

The number and position of nitro groups on the aromatic ring can influence the degradation pathway. For instance, an increasing number of nitro groups makes the aromatic ring more electron-deficient and thus more resistant to oxidative attack by dioxygenases. mdpi.com Conversely, polynitroaromatic compounds can be effectively degraded through reductive pathways. mdpi.com Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to extensively degrade and even mineralize complex nitroaromatics like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.govannualreviews.org

The degradation of halogenated nitroaromatic compounds presents additional complexities. Microorganisms have evolved specific enzymatic pathways to cleave the carbon-halogen bond, a process known as dehalogenation. nih.gov This can occur oxidatively, often catalyzed by dioxygenases, or reductively. nih.gov For example, the fungus Caldariomyces fumago has shown the ability to degrade chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com

Interactive Table: Microbial Degradation Pathways of Nitroaromatic Compounds

| Degradation Pathway | Key Enzymes | Typical Conditions | Example Compounds |

| Reductive | Nitroreductases | Anaerobic | Nitrobenzene (B124822), 2,4,6-Trinitrotoluene (TNT) |

| Oxidative (Monooxygenase) | Monooxygenases | Aerobic | Nitrophenols |

| Oxidative (Dioxygenase) | Dioxygenases | Aerobic | Various nitroaromatics |

| Ring Reduction | Hydride-adding enzymes | Anaerobic | Dinitro and Trinitro compounds |

Quantitative Structure-Activity Relationships (QSAR) in Environmental Toxicity Assessment of Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govoup.com This method is particularly valuable for assessing the environmental risks of large classes of compounds like nitroaromatics, as it can reduce the need for extensive and costly animal testing. nih.govmdpi.com Regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) program have promoted the use of QSAR in chemical risk assessment. nih.govmdpi.com

QSAR models are developed by establishing a mathematical relationship between the chemical's properties (described by molecular descriptors) and its observed toxic effects. oup.com These descriptors can include physicochemical properties like hydrophobicity (often represented by the octanol/water partition coefficient, LogKow) and quantum chemical parameters. mdpi.com For nitroaromatic compounds, QSAR studies have been conducted to predict various toxic endpoints, including acute toxicity to rodents and aquatic organisms. mdpi.comnih.gov

Several key factors have been identified through QSAR studies as influencing the toxicity of nitroaromatic compounds:

Hydrophobicity: The toxicity of some nitroaromatics, particularly those acting through a narcotic mechanism, shows a linear relationship with their hydrophobicity. mdpi.com

Electronic Properties: The energy of the lowest unoccupied molecular orbital (E(LUMO)) has been used to quantify the susceptibility of a molecule to one-electron reduction, a key step in the biotransformation and toxic action of many nitroaromatics. researchgate.net

Structural Features: The number and position of nitro groups, as well as the presence of other substituents, significantly impact toxicity. oup.comtandfonline.com For instance, certain molecular fragments can either promote or interfere with the toxic effects. tandfonline.com

QSAR models have been developed to predict the acute oral toxicity (LD50) in rats for a large set of nitroaromatic compounds, showing good predictive ability. oup.comdntb.gov.ua These models often incorporate a variety of descriptors to capture the complex factors contributing to toxicity, such as electrostatic and van der Waals interactions. mdpi.comnih.gov By analyzing the contribution of different descriptors, QSAR can provide insights into the potential mechanisms of toxicity. tandfonline.com For example, the ability of some nitroaromatics to undergo redox cycling and generate oxidative stress has been linked to specific electronic properties that can be calculated and used in QSAR models. researchgate.net

Interactive Table: Key Descriptors in QSAR Models for Nitroaromatic Toxicity

| Descriptor Type | Example Descriptor | Relevance to Toxicity |

| Physicochemical | LogKow (Octanol/Water Partition Coefficient) | Relates to hydrophobicity and bioavailability. |

| Quantum Chemical | E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to reduction, a key activation step. |

| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule. |

| Fragment-based | Presence/absence of specific substructures | Identifies molecular features that contribute to or detract from toxicity. |

Future Research Directions and Unexplored Potential of 4 Bromo 2 Nitrobenzonitrile

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of 4-Bromo-2-nitrobenzonitrile is largely dictated by its three functional groups, each offering a handle for selective chemical modification. Future research will likely focus on leveraging this multifunctionality to forge complex molecular architectures through innovative catalytic methods.

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. While foundational reactions like Suzuki, Heck, and Sonogashira couplings are known, future work could explore less conventional or tandem cross-coupling strategies to build molecular complexity rapidly. The development of novel catalyst systems, perhaps utilizing more earth-abundant metals, could offer greener and more cost-effective alternatives to traditional palladium catalysts for these transformations.

The nitro group serves as a versatile functional handle. Its reduction to an amino group is a gateway to a vast number of derivatives, including amides, sulfonamides, and heterocyclic systems. Future investigations could focus on selective and mild reduction conditions that tolerate the other functional groups. Beyond reduction, the nitro group can direct ortho-lithiation or participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, opening avenues for further functionalization of the aromatic ring.

The nitrile group is another key site for chemical elaboration. Its hydrolysis to a carboxylic acid or reduction to a primary amine are fundamental transformations that can be further explored under novel catalytic conditions. Moreover, the nitrile group can participate in cycloaddition reactions to form various five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. Research into one-pot, multi-component reactions involving the nitrile moiety could significantly streamline the synthesis of complex, biologically active molecules.

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Bromo | Suzuki Coupling | Biaryl compounds |

| Bromo | Sonogashira Coupling | Aryl-alkyne derivatives |

| Bromo | Buchwald-Hartwig Amination | Aryl amine derivatives |

| Nitro | Catalytic Reduction | Anilines |

| Nitro | Nucleophilic Aromatic Substitution | Substituted nitrobenzenes |

| Nitrile | Hydrolysis | Benzoic acids |

| Nitrile | Reduction | Benzylamines |

Development of Advanced Materials with Tunable Properties

The structural framework of this compound makes it an attractive building block for the synthesis of advanced organic materials. Its rigid aromatic core and multiple functionalization points allow for the systematic tuning of electronic and photophysical properties.

A significant area of future research is in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). Analogous bromo-substituted benzonitrile (B105546) derivatives have been successfully used as intermediates for OLED materials. Through cross-coupling reactions at the bromine position, extended π-conjugated systems can be constructed. The electron-withdrawing nature of the nitrile and nitro groups can be exploited to tune the electron affinity and charge transport properties of the resulting materials. Future work will involve designing and synthesizing novel oligomers and polymers derived from this compound and evaluating their performance in electronic devices.

Furthermore, the potential for this compound to act as a precursor for porous organic polymers (POPs) or metal-organic frameworks (MOFs) is an exciting, unexplored avenue. The nitrile group can be trimerized to form triazine linkages, a common strategy for creating porous networks. Alternatively, conversion of the nitrile to a carboxylic acid would provide a classic linking group for MOF synthesis. Such materials could have applications in gas storage, separation, and catalysis.

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling will be indispensable tools in guiding the future exploration of this compound's potential. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the different functional groups, helping to design selective reaction pathways and optimize reaction conditions.

In the context of drug discovery, where related structures have shown promise as kinase inhibitors, molecular docking and virtual screening can be used to design derivatives with enhanced potency and selectivity. By computationally modeling the interactions of virtual libraries of this compound derivatives with specific biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.

For materials science applications, computational methods can predict the electronic properties, such as the HOMO/LUMO energy levels and band gaps, of novel materials derived from this scaffold. This in-silico design approach allows for the rapid screening of potential OLED or semiconductor materials before committing to their synthesis, saving significant time and resources.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly central to modern chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic methods, with flow chemistry and microreactor technology playing a pivotal role.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced

Q & A

Basic: What are the key synthetic routes for preparing 4-Bromo-2-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

Answer:

this compound is typically synthesized via sequential nitration and bromination of benzonitrile derivatives. A common approach involves nitration of 4-bromobenzonitrile using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Bromination can be achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction conditions such as temperature, stoichiometry of reagents, and reaction time critically influence yield and purity. For example, excessive bromination may lead to di-substituted byproducts, while elevated temperatures during nitration can degrade the nitrile group .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it from related nitriles?

Answer:

Key techniques include:

- FT-IR : A strong absorption band near ~2230 cm⁻¹ confirms the nitrile (C≡N) group. The nitro group (NO₂) exhibits asymmetric and symmetric stretching at ~1530 and ~1350 cm⁻¹, respectively .

- NMR : In H NMR, aromatic protons resonate as a doublet (J ≈ 8.5 Hz) at δ 7.8–8.2 ppm due to deshielding by the nitro and bromine substituents. C NMR shows the nitrile carbon at ~115 ppm, distinct from ester or amide carbonyls .

- Mass Spectrometry (EI-MS) : The molecular ion peak [M]⁺ at m/z 227 (C₇H₃BrN₂O₂) is diagnostic. Fragmentation patterns (e.g., loss of Br• or NO₂) help differentiate it from isomers like 2-bromo-4-nitrobenzonitrile .

Advanced: How can computational chemistry methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-deficient aromatic ring’s reactivity. The nitro group acts as a strong meta-directing electron-withdrawing group, while bromine exerts a weaker ortho/para-directing effect. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (-2.1 eV), favoring nucleophilic attack at the para position relative to the nitrile group. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction rates and regioselectivity .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software resolve its crystal structure?

Answer:

Crystallization challenges include:

- Polymorphism : Competing crystal packing modes due to planar nitro and bulky bromine groups.

- Twinned crystals : Common in polar solvents (e.g., ethanol), requiring careful data integration.

SHELXL (via Olex2 or WinGX) refines structures using high-resolution X-ray data. Key steps:

Data scaling : Correct for absorption effects (μ = 4.2 mm⁻¹ for Cu-Kα).

Space group determination : Monoclinic P2₁/c (Z = 4) is typical.

Hydrogen placement : Riding model for aromatic H atoms, validated via residual electron density maps.

SHELXD resolves phase problems in small-molecule structures, while SHELXPRO interfaces with macromolecular refinement pipelines .

Advanced: How do electronic effects of substituents influence the electrochemical reduction of this compound?

Answer:

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMSO) reveals two reduction peaks:

- Peak 1 (E₁/2 ≈ -0.8 V vs. Ag/AgCl) : Reduction of the nitro group to a hydroxylamine intermediate.

- Peak 2 (E₁/2 ≈ -1.5 V) : Nitrile group reduction, influenced by electron-withdrawing effects of Br and NO₂.

The Hammett substituent constant (σₚ ≈ 1.27 for NO₂ and 0.23 for Br) correlates with peak shifts. Comparative studies with analogs (e.g., 4-Bromo-2-(trifluoromethyl)benzonitrile) show enhanced electron deficiency accelerates reduction kinetics .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 μm).

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and moisture absorption.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

Deuterium labeling at the bromine-adjacent position (C-3) yields a KIE (kH/kD ≈ 1.8), indicating rate-determining oxidative addition of the C–Br bond to Pd(0). Competitive experiments with electron-rich/electron-poor boronic acids reveal a Hammett ρ value of +1.3, consistent with a transmetallation-controlled mechanism. High-resolution mass spectrometry (HRMS) tracks intermediates like Pd–aryl complexes .

Basic: What solvent systems are optimal for recrystallizing this compound, and how does solubility vary with temperature?

Answer:

- Solvents : Ethanol/water (3:1 v/v) or ethyl acetate/hexane (1:2) yield needle-shaped crystals.

- Solubility : At 25°C, solubility in ethanol is 12 mg/mL, increasing to 45 mg/mL at 60°C. Cooling to 0°C achieves >85% recovery. Avoid DMSO due to high solubility (120 mg/mL) and slow crystallization .

Advanced: What role does this compound play in the synthesis of heterocyclic pharmaceuticals, and how are regioselectivity issues addressed?

Answer:

It serves as a precursor for indole and quinazoline derivatives via Pd-catalyzed cyclization. Regioselectivity in heterocycle formation is controlled by:

- Ligand design : Bulky phosphines (e.g., XPhos) favor C–N bond formation at the nitro-adjacent position.

- Microwave irradiation : Accelerates kinetics, reducing side reactions (e.g., denitration).

HPLC-MS (ESI+) monitors reaction progress, with [M+H]⁺ ions confirming product identity .

Advanced: How do X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) characterize polymorphs of this compound?

Answer:

- XRPD : Form I (monoclinic) shows peaks at 2θ = 12.4°, 15.7°, and 24.3°, while Form II (triclinic) exhibits distinct peaks at 10.8° and 18.2°.

- DSC : Form I melts at 156.5°C (ΔH = 120 J/g), whereas Form II shows a lower melting endotherm at 148°C (ΔH = 95 J/g). Solvent-mediated phase transitions are tracked via variable-temperature XRPD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.